Ethyl 2-cyclopentylacetate
Overview
Description
Ethyl 2-cyclopentylacetate is a chemical compound with the molecular formula C9H16O2 . It is used in various applications, from pharmaceutical synthesis to fragrance creation.
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyclopentylacetate consists of two main parts: a cyclopentyl group and an acetate group . The molecular weight is 156.22 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-cyclopentylacetate are not detailed in the search results, related compounds like β-keto esters can undergo a variety of reactions. For instance, they can participate in Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile .Physical And Chemical Properties Analysis
Ethyl 2-cyclopentylacetate has a molecular weight of 156.22 g/mol. It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors. It has a rotatable bond count of 4 .Scientific Research Applications
Application: Synthesis of Coumarin-3-carboxylate Ester
- Scientific Field : Synthetic, Organic, and Pharmaceutical Chemistry .
- Summary of the Application : Ethyl Cyanoacetate is used as a starting material for the preparation of coumarins via Knoevenagel condensation . This process can yield two different products: Coumarin-3-carboxylate Ester and 3-Cyancoumarin .
- Methods of Application or Experimental Procedures : The condensation of Ethyl Cyanoacetate and Salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . A low-transition-temperature mixture (LTTM) formed from L-proline and oxalic acid is used as an inexpensive, easily available, and efficient promoter .
- Results or Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of Coumarin-3-carboxylate Ester as a major product from the reaction of Ethyl Cyanoacetate with Salicylaldehyde .
Application: Synthesis of Highly Substituted Cyclopentadienes
- Scientific Field : Synthetic, Organic, and Pharmaceutical Chemistry .
- Summary of the Application : Highly substituted cyclopentadienes and pentafulvenes are important compounds because they serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations . For example, half-sandwich metallocenes of late transition metals, such as rhodium, iridium, and cobalt, are highly active catalysts for the C–H bond functionalization .
- Methods of Application or Experimental Procedures : The common methods for the synthesis of cyclopentadienes are classified into two categories: (1) five-membered ring constructing annulation reactions (e.g., [2 + 2 + 1] and [3 + 2] annulation reactions) and (2) electrocyclization reactions (e.g., Nazarov Cyclization) .
- Results or Outcomes : The development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important . The complexation of these cyclopentadienes and pentafulvenes with late transition metals, and the applications of the thus synthesized late transition metal half-sandwich metallocenes to catalytic reactions are also disclosed .
Application: Synthesis of Highly Substituted Cyclopentadienes
- Scientific Field : Synthetic, Organic, and Pharmaceutical Chemistry .
- Summary of the Application : Highly substituted cyclopentadienes and pentafulvenes are important compounds because they serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations . For example, half-sandwich metallocenes of late transition metals, such as rhodium, iridium, and cobalt, are highly active catalysts for the C–H bond functionalization .
- Methods of Application or Experimental Procedures : The common methods for the synthesis of cyclopentadienes are classified into two categories: (1) five-membered ring constructing annulation reactions (e.g., [2 + 2 + 1] and [3 + 2] annulation reactions) and (2) electrocyclization reactions (e.g., Nazarov Cyclization) .
- Results or Outcomes : The development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important . The complexation of these cyclopentadienes and pentafulvenes with late transition metals, and the applications of the thus synthesized late transition metal half-sandwich metallocenes to catalytic reactions are also disclosed .
properties
IUPAC Name |
ethyl 2-cyclopentylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-9(10)7-8-5-3-4-6-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSADESEDBCPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289671 | |
Record name | Ethyl 2-cyclopentylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopentylacetate | |
CAS RN |
18322-54-8 | |
Record name | 18322-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-cyclopentylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclopentylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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